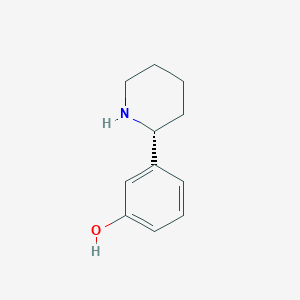

3-((2R)-2-Piperidyl)phenol

Description

Historical Context and Natural Occurrence

The specific compound 3-((2R)-2-Piperidyl)phenol is recognized primarily as a synthetic molecule, with no confirmed reports of its isolation from natural sources. However, the piperidine (B6355638) ring system, a core component of its structure, is a well-known motif in a variety of naturally occurring alkaloids. chemicalbook.com These alkaloids are nitrogen-containing compounds found widely in the plant kingdom, often in families such as Solanaceae (nightshades) and Papaveraceae (poppies). chemicalbook.comscribd.com

Historically significant piperidine alkaloids include coniine, the toxic principle of poison hemlock (Conium maculatum), and anabasine, found in certain Nicotiana species (tobacco plants). nih.govnih.gov These natural products showcase the diverse biological activities associated with the piperidine scaffold. The study of such natural alkaloids has provided a foundation for the synthetic exploration of new piperidine-containing compounds for various research applications.

Significance of the Piperidine-Phenol Scaffold in Chemical Synthesis and Research

The combination of a piperidine ring and a phenol (B47542) group into a single molecular scaffold creates a structure of considerable interest in medicinal chemistry and drug design. mdpi.com The piperidine moiety, a six-membered nitrogen-containing heterocycle, is one of the most prevalent ring systems found in pharmaceuticals. mdpi.com Its inclusion in a molecule can influence key properties such as basicity, lipophilicity, and the ability to form hydrogen bonds, which in turn affects pharmacokinetic profiles.

The chirality of the piperidine ring, as indicated by the "(2R)" designation in this compound, adds a crucial three-dimensional aspect to the molecule. Stereochemistry is vital in pharmacology, as the specific spatial arrangement of atoms can lead to significant differences in biological activity and selectivity for molecular targets. mdpi.com

The phenol group, an aromatic ring bearing a hydroxyl (-OH) group, is also a common feature in biologically active compounds. researchgate.net It can act as a hydrogen bond donor and acceptor and participate in various intermolecular interactions. The strategic combination of these two motifs in the this compound scaffold provides a versatile template for creating complex molecules with tailored properties. nih.govnih.gov Research has shown that this structural framework is a key component in compounds designed to interact with specific biological targets, such as opioid receptors. researchgate.netacs.org

Overview of Early Research Trajectories Pertaining to this compound

Early and ongoing research involving this compound has primarily focused on its utility as a key synthetic intermediate for the construction of more complex, pharmacologically active molecules. The compound itself is not typically the final target but rather a crucial building block.

A significant area of research where this scaffold has been employed is in the development of selective kappa (κ) opioid receptor antagonists. acs.org For example, the 3-(hydroxyphenyl)piperidine moiety is a core component of highly potent and selective antagonists like JDTic and its analogues. acs.orgnih.gov In these complex structures, the this compound fragment serves as the foundational piece that is elaborated upon through further chemical reactions. nih.gov Studies involving these complex molecules demonstrate that modifications to the phenol or piperidine portions can fine-tune receptor affinity and selectivity, underscoring the scaffold's importance in establishing the primary pharmacophore. acs.org The research trajectory, therefore, has been less about investigating the isolated properties of this compound and more about leveraging its structural features for the rational design of sophisticated therapeutic candidates.

Chemical and Physical Properties

The following table summarizes some of the computed chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | 3-[(2R)-piperidin-2-yl]phenol |

| CAS Number | 1213388-85-2 |

Detailed Research Findings

Research has extensively used the 3-(hydroxyphenyl)piperidine scaffold in the development of opioid receptor modulators. The table below presents in vitro binding affinity data for a known κ-opioid receptor antagonist, JDTic, which contains a more complex derivative of the this compound core. This data highlights the high affinity and selectivity that can be achieved by utilizing this scaffold. The equilibrium dissociation constant (Ke) is a measure of binding affinity, with lower values indicating stronger binding.

| Compound | μ Receptor Kₑ (nM) | δ Receptor Kₑ (nM) | κ Receptor Kₑ (nM) |

| JDTic | 25 | 74 | 0.02 |

Data sourced from a 2014 study on JDTic analogues. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-[(2R)-piperidin-2-yl]phenol |

InChI |

InChI=1S/C11H15NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h3-5,8,11-13H,1-2,6-7H2/t11-/m1/s1 |

InChI Key |

DHLQLVALWZRDJK-LLVKDONJSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC(=CC=C2)O |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2r 2 Piperidyl Phenol and Its Analogs

Stereoselective Total Synthesis Approaches to 3-((2R)-2-Piperidyl)phenol

The synthesis of enantiomerically enriched 3-substituted piperidines has been a long-standing challenge in organic synthesis. snnu.edu.cn Various strategies have been developed to control the absolute stereochemistry at the C2 position of the piperidine (B6355638) ring, which is crucial for the biological activity of many compounds. These approaches often involve the use of chiral auxiliaries, chiral pool starting materials, or asymmetric catalysis.

Chiral Auxiliary and Chiral Pool Strategies

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com Once the desired stereocenter is established, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com This strategy has been widely employed in the synthesis of chiral piperidines. For instance, chiral oxazolidinones, popularized by David A. Evans, are effective in directing stereoselective aldol (B89426) reactions, which can be a key step in constructing the piperidine skeleton. wikipedia.org Similarly, camphorsultam and pseudoephedrine derivatives have also been utilized as effective chiral auxiliaries in various asymmetric transformations. wikipedia.org

The chiral pool approach leverages readily available and inexpensive enantiopure starting materials, such as amino acids or carbohydrates, to construct the target molecule. biosynth.com For example, L-valine can be used to derive Schöllkopf auxiliaries, which are instrumental in the asymmetric synthesis of α-amino acids, key precursors for certain piperidine derivatives. biosynth.com

| Chiral Auxiliary Type | Key Features | Application Example |

| Oxazolidinones | High diastereoselectivity in alkylation and aldol reactions. wikipedia.org | Asymmetric aldol condensation to form a key intermediate for the piperidine ring. wikipedia.org |

| Camphorsultam | Effective in various asymmetric reactions, including Diels-Alder and alkylations. wikipedia.org | Stereoselective alkylation to introduce a substituent at a specific position. wikipedia.org |

| Pseudoephedrine | Can be used to synthesize chiral amines and other functional groups with high stereocontrol. wikipedia.org | Asymmetric alkylation to create a chiral center. wikipedia.org |

Asymmetric Catalysis in Key Bond-Forming Steps

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. nih.gov Various transition metal catalysts, particularly those based on rhodium, iridium, palladium, and ruthenium, have been successfully applied to the asymmetric synthesis of piperidine derivatives. nih.govmdpi.com

A notable advancement is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine-1(2H)-carboxylates to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cn This method provides a versatile entry to a wide array of enantioenriched 3-piperidines. snnu.edu.cn The process involves a three-step sequence: partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and a final reduction. snnu.edu.cn

Furthermore, iridium catalysts have been employed in the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, proceeding through an outer-sphere dissociative mechanism to yield chiral piperidines. mdpi.com Bifunctional enamine catalysts have also proven effective in the enantioselective synthesis of substituted 3,4-dihydro-β-carbolines, which can be precursors to complex piperidine-containing alkaloids. nih.gov

| Catalyst System | Reaction Type | Key Advantages |

| Rhodium-based | Asymmetric Reductive Heck | High yield and enantioselectivity, broad substrate scope. snnu.edu.cn |

| Iridium-based | Asymmetric Hydrogenation | Effective for stereoselective reduction of pyridinium salts. mdpi.com |

| Palladium-based | Asymmetric Allylic Alkylation | Access to chiral allylic aryl ethers as synthetic intermediates. nih.gov |

| Organocatalysts | Enamine Catalysis | Environmentally benign, effective for complex transformations. nih.gov |

Diastereoselective and Enantioselective Methodologies

Diastereoselective and enantioselective reactions are fundamental to the construction of the this compound core with the correct stereochemistry. Diastereoselective approaches often rely on substrate control, where existing stereocenters in the molecule influence the stereochemical outcome of subsequent reactions. Enantioselective methods, on the other hand, utilize chiral catalysts or reagents to create a new stereocenter with a preference for one enantiomer. rsc.orgnih.gov

For instance, the diastereoselective synthesis of polysubstituted piperidines can be achieved through a boronyl radical-catalyzed (4+2) cycloaddition reaction between 3-aroyl azetidines and various alkenes. researchgate.net This method provides access to densely substituted piperidines with high diastereoselectivity. researchgate.net Similarly, the Prins cyclization of homoallylic alcohols with aldehydes, catalyzed by phosphomolybdic acid in water, offers a diastereoselective route to all-cis-4-hydroxytetrahydropyran derivatives, which can be further elaborated to piperidines. organic-chemistry.org

Enantioselective synthesis can be exemplified by the Sharpless asymmetric epoxidation, which is a reliable method for establishing stereocenters in the synthesis of complex molecules, including precursors to piperidine derivatives. nih.gov

Novel Retrosynthetic Analyses and Route Design for the this compound Core

Retrosynthetic analysis, a problem-solving technique for designing organic syntheses, involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. journalspress.comresearchgate.net This approach is crucial for developing innovative and efficient synthetic routes. journalspress.com

Development of Efficient and Convergent Synthetic Pathways

A key goal in modern organic synthesis is the development of convergent pathways, where fragments of the target molecule are synthesized separately and then joined together in the later stages of the synthesis. nih.gov This approach is often more efficient than a linear synthesis, where the main carbon skeleton is assembled in a stepwise fashion. youtube.com

For the this compound core, a convergent retrosynthetic analysis might involve the disconnection of the piperidine ring from the phenol (B47542) moiety. The chiral piperidine fragment could be synthesized using the methods described in Section 2.1, while the phenolic component could be prepared separately. The two fragments would then be coupled in a final key step.

A potential retrosynthetic disconnection for this compound could involve a cross-coupling reaction to form the C-C bond between the piperidine and the phenol ring. This would lead to a chiral 2-halopiperidine derivative and a phenolic boronic acid or a similar organometallic reagent as the key synthons.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. indianchemicalsociety.compaperpublications.org The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and other fine chemicals. indianchemicalsociety.com

In the context of synthesizing this compound, green chemistry principles can be applied in several ways:

Use of Catalysis: Asymmetric catalysis is inherently a green technology as it reduces the need for stoichiometric chiral reagents. paperpublications.org The use of recyclable catalysts further enhances the greenness of a process. rsc.org

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Water is an ideal green solvent, and its use in reactions like the Prins cyclization is a notable example. organic-chemistry.orgindianchemicalsociety.com Ethanol is another environmentally benign solvent that has been used in catalytic asymmetric synthesis. rsc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. paperpublications.org Cycloaddition reactions, for example, often exhibit high atom economy. researchgate.net

Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources. paperpublications.org

The development of synthetic routes that adhere to these principles is not only environmentally responsible but can also lead to more efficient and cost-effective processes.

Selective Functionalization and Derivatization Strategies of this compound

Selective functionalization is key to modifying the this compound scaffold to create a variety of analogs with distinct properties. This involves targeted chemical changes at specific sites on the molecule.

Regioselective Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a prime site for modification. Its reactivity allows for the introduction of various functional groups, which can significantly alter the molecule's characteristics.

Alkylation and Arylation: The hydroxyl group can be converted into ethers through alkylation or arylation reactions. For instance, palladium-catalyzed ortho-alkylation of phenols with primary alcohols demonstrates a method for site-selective C-C bond formation. researchgate.net Another approach involves the use of directing groups to guide the functionalization to specific positions on the phenol ring. memphis.edu For example, a rhenium catalyst has been used for the ortho-alkenylation of phenols with internal alkynes, showcasing high regioselectivity. bohrium.com

Esterification: The synthesis of phenolic esters can be achieved through biocatalysis. For example, whole-cell biocatalysts from Yarrowia lipolytica have been used to catalyze the esterification of phenolic compounds. mdpi.com

Table 1: Examples of Reagents for Phenolic Hydroxyl Group Modification

| Reaction Type | Reagent/Catalyst | Resulting Functional Group |

| Alkylation | Primary Alcohols, Pd/C | Alkoxy Group |

| Alkenylation | Internal Alkynes, Re₂(CO)₁₀ | Alkenylphenol |

| Esterification | Carboxylic Acids, Lipase | Ester Group |

This table provides examples of reaction types and reagents for modifying the phenolic hydroxyl group.

Functionalization of the Piperidine Nitrogen and Ring Positions

The piperidine ring offers multiple sites for functionalization, including the nitrogen atom and various carbon positions.

N-Functionalization: The nitrogen atom of the piperidine ring can be readily functionalized. For example, N-acylation can be performed using acyl chlorides or anhydrides. nih.gov Reductive amination is another common method to introduce substituents onto the piperidine nitrogen. acs.org

C-H Functionalization: Direct functionalization of the C-H bonds on the piperidine ring is a powerful strategy for introducing substituents. nih.gov Rhodium-catalyzed C-H insertions have been used to create positional analogues of related compounds. nih.govnsf.gov The site of functionalization (C2, C3, or C4) can be controlled by the choice of catalyst and protecting groups on the nitrogen. nih.gov For instance, N-Boc-piperidine functionalized with a rhodium catalyst can lead to C2 substitution. nih.govnsf.gov In contrast, achieving functionalization at the C3 position is more challenging due to the deactivating effect of the nitrogen atom and often requires indirect methods. nih.govnsf.gov A protocol for the direct functionalization of the N-H and multiple C-H bonds of piperidine without the use of metals has also been reported. rsc.org

Table 2: Catalyst Control in Piperidine C-H Functionalization

| Catalyst/Protecting Group | Position Functionalized |

| Rh₂(R-TCPTAD)₄ / N-Boc | C2 |

| Rh₂(R-TPPTTL)₄ / N-Bs | C2 |

| Rh₂(S-2-Cl-5-BrTPCP)₄ / N-α-oxoarylacetyl | C4 |

| Indirect (Cyclopropanation/Ring-Opening) | C3 |

This table illustrates how the choice of catalyst and nitrogen protecting group can direct functionalization to different positions on the piperidine ring. nih.govnsf.gov

Stereocontrolled Introduction of Substituents

Controlling the stereochemistry during the introduction of new substituents is critical, as different stereoisomers can have vastly different biological activities.

Asymmetric synthesis methods are employed to achieve high stereoselectivity. This can involve the use of chiral catalysts or chiral auxiliaries. For example, organocatalyzed formal [3 + 3] annulation reactions have been developed to create densely substituted heterocyclic scaffolds with high stereocontrol. acs.org The stereoselective synthesis of substituted piperidines has also been achieved through iridium(III)-catalyzed cascades. mdpi.com Furthermore, the stereocontrolled construction of 2,3,4-trisubstituted piperidines can be approached by starting with derivatized α-amino acids to set the initial stereochemistry at the C2 position. bham.ac.uk

Synthesis of Analog Libraries Based on the this compound Scaffold

The creation of analog libraries is a cornerstone of modern drug discovery and chemical biology. By systematically varying substituents on the this compound scaffold, researchers can explore the structure-activity relationships and identify compounds with desired properties.

Parallel Synthesis and High-Throughput Chemistry Applications

Parallel synthesis allows for the rapid generation of a large number of compounds simultaneously. spirochem.comnih.gov This technique is highly amenable to automation and is often performed in multiwell plates. novalix.comresearchgate.net High-throughput experimentation (HTE) complements parallel synthesis by enabling the rapid screening of reaction conditions to find the most efficient pathways. spirochem.comnovalix.com These approaches significantly accelerate the process of creating focused libraries for lead optimization. chimia.ch For example, a library of piperazine (B1678402) analogues was synthesized and evaluated for their biological activity. acs.org

Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse and complex molecules. nih.govrsc.orgscispace.com Unlike traditional library synthesis that focuses on varying substituents around a common scaffold, DOS seeks to generate a wide range of molecular skeletons. nih.govscispace.com This is often achieved through branching pathways where a common intermediate is subjected to different reaction conditions to yield structurally distinct products. cam.ac.uk The inspiration for DOS often comes from natural products, which are known to possess significant biological activity and structural diversity. nih.gov By applying DOS principles to the this compound scaffold, it is possible to generate novel compound collections that explore a broader region of chemical space. nih.govcam.ac.uk

Advanced Structural Elucidation, Conformational Analysis, and Chirality

Spectroscopic Methodologies for Absolute Configuration Determination of 3-((2R)-2-Piperidyl)phenol

Determining the precise spatial arrangement of atoms, or absolute configuration, of a chiral molecule like this compound is a critical aspect of its characterization. Various spectroscopic methods are employed to achieve this, each providing unique insights into the molecule's stereochemistry.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the electronic transitions within the molecule and how they are influenced by its three-dimensional structure. For this compound, the aromatic phenol (B47542) ring acts as a chromophore. The interaction between this chromophore and the chiral piperidine (B6355638) ring results in a characteristic CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the absolute configuration at the C2 stereocenter, often through comparison with theoretical calculations.

Vibrational Circular Dichroism (VCD) spectroscopy is a related technique that measures the differential absorption of left and right circularly polarized infrared light, probing the vibrational transitions of the molecule. VCD provides a more detailed fingerprint of the entire molecular structure, as it is sensitive to the chirality of the entire molecule, not just the environment around a chromophore. By comparing the experimental VCD spectrum of this compound with quantum chemical predictions for the (R)-enantiomer, the absolute configuration can be confidently assigned.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for determining stereochemistry. These experiments detect through-space interactions between protons that are in close proximity.

For this compound, NOESY or ROESY experiments can reveal correlations between the proton at the C2 position of the piperidine ring and specific protons on the phenol ring. The presence or absence of these correlations helps to define the relative orientation of the two rings and, consequently, the stereochemistry at the chiral center. Furthermore, the use of chiral derivatizing agents that react with the phenol or the secondary amine of the piperidine can create diastereomers, which will exhibit distinct NMR spectra, allowing for the indirect determination of the absolute configuration.

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. This technique provides a precise three-dimensional map of the electron density within a crystal, from which the exact positions of all atoms can be determined. However, obtaining suitable single crystals of the parent compound can be challenging.

To overcome this, derivatives of this compound are often synthesized. By introducing a heavy atom or a chiral auxiliary with a known absolute configuration, the likelihood of obtaining high-quality crystals is increased. The resulting crystal structure allows for the unambiguous assignment of the absolute configuration of the entire molecule, including the C2 stereocenter of the piperidine ring, by relating it to the known configuration of the derivatizing agent or by using anomalous dispersion effects from a heavy atom.

Conformational Preferences and Dynamic Behavior of this compound

The flexibility of the piperidine ring and the rotational freedom around the bond connecting it to the phenol ring mean that this compound can exist in multiple conformations. Understanding these conformational preferences and the dynamics of their interconversion is crucial for a complete picture of the molecule's behavior.

In solution, this compound is a dynamic molecule. NMR spectroscopy, particularly the analysis of coupling constants and NOE data, provides valuable information about the predominant conformation in a given solvent. The coupling constants between protons on the piperidine ring can indicate whether the ring adopts a chair, boat, or twist-boat conformation, and whether the phenol substituent is in an axial or equatorial position.

Molecular Dynamics (MD) simulations complement experimental NMR data by providing a detailed, time-resolved picture of the molecule's conformational landscape. These computational models can explore the potential energy surface of the molecule, identifying low-energy conformations and the energy barriers between them. This allows for a deeper understanding of the conformational equilibria and the dynamic behavior of this compound in solution.

Table of Conformational Analysis Data

| Technique | Observation | Implication |

| NMR Spectroscopy | Proton-proton coupling constants (³JHH) around the piperidine ring. | Indicates the dihedral angles and the preferred chair conformation of the piperidine ring. |

| NOE correlations between piperidine and phenol protons. | Defines the relative orientation of the two ring systems. | |

| MD Simulations | Identification of low-energy conformational states. | Reveals the most stable arrangements of the molecule in solution. |

| Calculation of energy barriers for conformational changes. | Characterizes the dynamic interconversion between different conformers. |

In the solid state, the conformational freedom of this compound is restricted by crystal packing forces. X-ray diffraction studies of single crystals provide a static, high-resolution snapshot of the molecule's conformation in the crystalline lattice. This analysis reveals precise bond lengths, bond angles, and torsion angles, defining the exact conformation adopted in the solid state.

The solid-state conformation may or may not be the same as the predominant conformation in solution. A comparison of solid-state and solution-state data can provide insights into the influence of intermolecular interactions, such as hydrogen bonding, on the conformational preferences of the molecule. For instance, hydrogen bonds involving the phenolic hydroxyl group and the piperidine nitrogen can play a significant role in dictating the crystal packing and the observed solid-state conformation.

Intermolecular Interactions and Self-Assembly of this compound Derivatives

The specific arrangement of molecules in the solid state and in solution is dictated by a network of non-covalent forces. For derivatives of this compound, these interactions are crucial for their assembly into larger, organized structures.

Hydrogen bonds and π-stacking are fundamental non-covalent interactions that govern the supramolecular chemistry of aromatic and heterocyclic compounds. acs.orgwikipedia.org In the context of this compound derivatives, the interplay between these forces is critical in defining their crystal packing and aggregation in solution.

The piperidine ring, a common motif in pharmacologically active compounds, and its substituents provide sites for various intermolecular interactions. csic.esnih.gov The nitrogen atom of the piperidine can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. Similarly, the hydroxyl group on the phenol ring is a potent hydrogen bond donor and a weaker acceptor.

In the crystalline state, molecules related to 2-arylpiperidines often form dimers through N-H···O hydrogen bonds. researchgate.net These dimeric structures can then be linked into more extensive three-dimensional networks through weaker C-H···O or C-H···π interactions. researchgate.net The presence of aromatic rings, such as the phenol group in this compound, introduces the possibility of π-π stacking interactions. acs.org These interactions, driven by a combination of electrostatic and dispersion forces, contribute significantly to the stability of the crystal lattice. acs.org The relative orientation of the aromatic rings can vary, leading to different stacking motifs, such as parallel-displaced or T-shaped arrangements.

Computational studies, such as Density Functional Theory (DFT), have been employed to understand the nature and strength of these interactions. nih.govmdpi.com For instance, research on related substituted piperidines has shown that π-stacking interactions can be influenced by the solvent environment. nih.gov The balance between hydrogen bonding and π-stacking is delicate and can be tuned by modifying the substituents on the piperidine or aromatic rings.

| Interaction Type | Participating Groups | Typical Role in Structure |

|---|---|---|

| Hydrogen Bonding (Donor) | Phenolic -OH, Piperidine N-H | Formation of dimers and chains. researchgate.net |

| Hydrogen Bonding (Acceptor) | Phenolic -OH, Piperidine N | Stabilization of intermolecular networks. researchgate.net |

| π-π Stacking | Phenol Ring | Contributes to crystal packing stability. acs.org |

| C-H···π Interactions | Piperidine C-H bonds and Phenol Ring | Further stabilization of the 3D structure. nih.govresearchgate.net |

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a fundamental process in chemistry and biology. For this compound, its inherent chirality, stemming from the stereocenter at the C2 position of the piperidine ring, allows it to participate in diastereomeric interactions with other chiral molecules.

The kinetic resolution of racemic N-Boc-2-arylpiperidines using a chiral base like (−)-sparteine highlights the principle of chiral recognition. rsc.org In this process, the chiral base selectively deprotonates one enantiomer of the racemic mixture at a faster rate, allowing for the separation of the enantiomers. rsc.org The efficiency of this resolution is dependent on the formation of a transient diastereomeric complex between the chiral base and the substrate. The subtle differences in the steric and electronic interactions within these diastereomeric complexes dictate the selectivity of the reaction.

In situ Infrared (IR) spectroscopy has been a valuable tool for monitoring these reactions and optimizing conditions for achieving high enantiomeric excess. rsc.org The differences in reaction rates observed with different methods of reagent addition underscore the sensitivity of chiral recognition to the specific reaction environment. rsc.org

The study of chiral recognition in model systems provides insights into how this compound and its derivatives might interact with chiral biological targets. The same principles of forming diastereomeric interactions through hydrogen bonding, π-stacking, and steric repulsion are at play.

| Model System | Key Principle | Experimental Technique | Significance |

|---|---|---|---|

| Kinetic Resolution of N-Boc-2-arylpiperidines | Differential reaction rates of enantiomers with a chiral reagent. rsc.org | In situ IR Spectroscopy, Chiral HPLC. rsc.org | Demonstrates the ability of the chiral piperidine scaffold to be resolved and highlights the importance of diastereomeric transition states. |

Computational Chemistry and Theoretical Modeling of 3 2r 2 Piperidyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are employed to elucidate the electronic properties and predict the behavior of 3-((2R)-2-Piperidyl)phenol. These methods provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic signatures.

The electronic structure of this compound is central to its chemical behavior. Calculations can determine the distribution of electron density, identify regions susceptible to electrophilic or nucleophilic attack, and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring, particularly on the oxygen atom and the aromatic system, indicating these are the primary sites for electron donation and antioxidant activity. researchgate.net The LUMO is often distributed across the aromatic ring.

Reactivity predictions are further enhanced by mapping the molecular electrostatic potential (MEP). The MEP visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the phenolic hydroxyl group and the piperidine (B6355638) nitrogen are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding and interaction with electrophiles.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data) This table presents hypothetical data typical for a DFT calculation at the B3LYP/6-31G(d) level of theory.

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability, related to antioxidant potential. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Quantum chemical calculations can accurately predict various spectroscopic parameters, which are invaluable for structural elucidation and comparison with experimental data.

Nuclear Magnetic Resonance (NMR): Theoretical calculations of ¹H and ¹³C NMR chemical shifts are achieved by computing the magnetic shielding tensors for each nucleus. These calculations, when performed with appropriate solvent models, can yield results that correlate strongly with experimental spectra, aiding in the assignment of complex spectra and conformational analysis. researchgate.net For phenolic compounds, the chemical shift of the hydroxyl proton is particularly sensitive to hydrogen bonding and solvent effects. researchgate.net

Infrared (IR): IR spectra are predicted by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the O-H stretch of the phenol group or N-H stretch of the piperidine ring. Comparing the calculated spectrum with the experimental one helps confirm the molecular structure and identify characteristic functional groups. stanford.edu

Ultraviolet-Visible (UV-Vis): Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions and thus the UV-Vis absorption spectrum. researchgate.net The calculations provide the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption band. For phenols, the characteristic π → π* transitions of the aromatic ring are typically observed.

Circular Dichroism (CD): As this compound is a chiral molecule, it is expected to exhibit a CD spectrum. Computational methods can predict the CD spectrum by calculating the rotational strengths of the electronic transitions. This provides information about the molecule's absolute configuration and its conformation in solution.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative Data) This table illustrates the kind of data generated and its comparison with experimental values.

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (Phenolic OH) | δ 9.5 ppm | δ 9.3 ppm |

| ¹³C NMR (C-OH) | δ 155.0 ppm | δ 154.5 ppm |

| IR (O-H stretch) | 3350 cm⁻¹ | 3340 cm⁻¹ |

| UV-Vis (λ_max) | 275 nm | 274 nm |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the conformational landscape and the influence of the environment.

This compound possesses significant conformational flexibility due to the rotatable bond connecting the piperidine and phenol rings, as well as the chair-boat-twist conformations of the piperidine ring itself. MD simulations can explore this complex conformational landscape by simulating the molecule's motion over nanoseconds or longer. mdpi.com

By analyzing the simulation trajectory, one can identify the most stable (lowest energy) conformations and the energy barriers between them. This is often visualized using a Ramachandran-like plot of the key dihedral angles. Understanding the preferred conformations is crucial as the three-dimensional shape of the molecule dictates how it interacts with biological targets.

The solvent environment can have a profound impact on the conformation and dynamics of a molecule. frontiersin.org MD simulations can explicitly model solvent molecules (e.g., water) or use an implicit continuum model to represent the solvent's bulk properties. nih.gov

In a polar solvent like water, conformations that maximize hydrogen bonding between the solvent and the molecule's hydroxyl and amine groups will be favored. In a nonpolar solvent, intramolecular hydrogen bonding between the phenol and piperidine groups might become more prevalent. Simulations can quantify these effects by calculating properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from a solute atom. nih.gov

Ligand-Target Interactions: Computational Approaches (Strictly In Silico with Purified Macromolecules)

Molecular docking and advanced MD simulations are the primary computational tools for studying how this compound might interact with a purified biological macromolecule, such as a receptor or enzyme. unisi.itnih.gov This in silico approach predicts the binding mode and affinity of the ligand to its target. biomedpharmajournal.org

The process begins with molecular docking, where computational algorithms place the ligand into the binding site of the target protein in various orientations and conformations. nih.gov These poses are then scored based on a function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses suggest the most likely binding mode.

Key interactions stabilizing the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, can be identified. nih.govmdpi.com For this compound, the phenolic hydroxyl group is a likely hydrogen bond donor/acceptor, the piperidine nitrogen can act as a hydrogen bond acceptor or form salt bridges if protonated, and the phenol ring can engage in hydrophobic and π-stacking interactions. mdpi.com

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to calculate the binding free energy more accurately using methods like MM/PBSA or MM/GBSA. mdpi.com

Table 3: Illustrative Docking Results of this compound with a Hypothetical Kinase Target This table shows representative data from a molecular docking simulation.

| Parameter | Result | Details |

| Binding Affinity (Score) | -8.5 kcal/mol | A lower score indicates a stronger predicted binding affinity. |

| Interacting Residues | GLU-85, LYS-42, PHE-150 | Key amino acids in the binding pocket. |

| Hydrogen Bonds | Phenolic -OH with GLU-85 backbone. Piperidine -NH with GLU-85 side chain. | Strong, directional interactions crucial for binding specificity. |

| Hydrophobic Interactions | Phenol ring with PHE-150. | Non-specific interactions contributing to overall binding. |

Molecular Docking and Binding Mode Predictions with Model Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies against model receptors can elucidate potential binding mechanisms and key intermolecular interactions.

Given its structure, plausible model receptors would include those with binding sites that accommodate phenolic and piperidine moieties. Theoretical docking simulations of this compound would likely reveal a binding mode characterized by a combination of hydrogen bonds and hydrophobic interactions. The phenolic hydroxyl group is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor and acceptor. The secondary amine within the piperidine ring, which is protonated at physiological pH, would serve as a strong hydrogen bond donor. Furthermore, the aromatic phenol ring and the aliphatic piperidine ring can engage in hydrophobic and van der Waals interactions with nonpolar residues in a receptor's binding pocket.

A hypothetical binding mode in a model receptor active site could involve the following key interactions:

Hydrogen Bond (Donor): The proton on the phenolic hydroxyl group interacting with an acceptor residue (e.g., Asp, Glu, or a backbone carbonyl).

Hydrogen Bond (Donor): The protonated amine of the piperidine ring forming a strong hydrogen bond with a key acceptor residue.

Aromatic/Hydrophobic Interactions: The phenyl ring engaging in π-π stacking or hydrophobic interactions with aromatic (e.g., Phe, Tyr, Trp) or aliphatic (e.g., Leu, Val) residues.

Cation-π Interaction: The positively charged piperidinium (B107235) ion could interact favorably with the electron-rich face of an aromatic residue.

These predicted interactions provide a structural hypothesis for the molecule's mode of action, guiding further experimental validation and analog design.

| Interaction Type | Functional Group of Ligand | Potential Interacting Receptor Residue |

|---|---|---|

| Hydrogen Bond Donor | Phenolic Hydroxyl (-OH) | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Phenolic Oxygen | Serine, Threonine, Tyrosine |

| Hydrogen Bond Donor | Piperidine Amine (-NH-) | Aspartate, Glutamate, Carbonyl Oxygen |

| Hydrophobic (π-π stacking) | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π | Piperidinium Ion | Phenylalanine, Tyrosine, Tryptophan |

| Van der Waals | Piperidine Ring (Aliphatic) | Leucine, Valine, Isoleucine |

Pharmacophore Modeling and Virtual Screening of Chemical Libraries (Theoretical)

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A theoretical pharmacophore model for this compound can be constructed based on its key structural features.

The primary pharmacophoric features of this compound would include:

One Aromatic Ring (AR): Represented by the phenol ring.

One Hydrogen Bond Donor (HBD): The hydroxyl group on the phenol.

One Hydrogen Bond Acceptor (HBA): The oxygen atom of the hydroxyl group.

One Positive Ionizable (PI) feature: The secondary amine in the piperidine ring, which is readily protonated.

This 3D arrangement of features serves as a template or query for virtual screening. Large chemical libraries containing millions of compounds can be rapidly searched to identify other molecules that match this pharmacophoric pattern. This process allows for the in silico identification of structurally diverse compounds that have a high probability of eliciting a similar biological effect, serving as potential starting points for new drug discovery projects. The identified hits from the virtual screen would then be prioritized for acquisition and biological testing.

| Pharmacophoric Feature | Chemical Moiety | Description |

|---|---|---|

| Aromatic Ring (AR) | Phenyl group | Essential for hydrophobic or π-stacking interactions. |

| Hydrogen Bond Donor (HBD) | Hydroxyl group (-OH) | Donates a proton to form a hydrogen bond. |

| Hydrogen Bond Acceptor (HBA) | Oxygen of the hydroxyl group | Accepts a proton to form a hydrogen bond. |

| Positive Ionizable (PI) | Piperidine amine (-NH-) | Becomes positively charged at physiological pH, enabling ionic or strong hydrogen bonding interactions. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies are computational methods that aim to build a statistical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Development of Structural Descriptors for this compound Analogs

To build a robust QSAR or QSPR model for analogs of this compound, a wide range of molecular descriptors must be calculated. These descriptors quantify various aspects of the molecular structure and are categorized into several classes. For a series of analogs, where substitutions might be made on the phenyl ring or the piperidine ring, these descriptors would capture the subtle changes in molecular properties.

Relevant descriptors would include:

Topological Descriptors: These describe the atomic connectivity in the molecule, such as the molecular weight and connectivity indices (e.g., Kier & Hall indices).

Electronic Descriptors: These quantify the electronic properties, including partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Spatial (3D) Descriptors: These relate to the three-dimensional shape of the molecule, such as molecular volume, surface area, and shadow areas. nih.gov

Thermodynamic Descriptors: These include properties like the heat of formation, hydration energy, and polarizability, which relate to the molecule's stability and interactions with a solvent. nih.govpensoft.net

The selection of appropriate descriptors is a critical step in developing a predictive QSAR/QSPR model.

| Descriptor Class | Specific Descriptor Example | Information Encoded |

|---|---|---|

| Topological | Molecular Weight (MW) | Size of the molecule. |

| Topological | Wiener Index | Molecular branching and compactness. |

| Electronic | Dipole Moment | Overall polarity of the molecule. |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability and reactivity. |

| Spatial (3D) | Solvent Accessible Surface Area (SASA) | Area of the molecule accessible to a solvent. |

| Spatial (3D) | Molecular Volume | The volume occupied by the molecule. |

| Thermodynamic | Heat of Formation (ΔHf) | Relative stability of the molecule. nih.gov |

| Thermodynamic | LogP | Lipophilicity or hydrophobicity. |

Predictive Models for Reactivity or Physicochemical Properties (Excluding Clinical Parameters)

Using the descriptors developed for a series of analogs, predictive QSPR models can be constructed to estimate key physicochemical properties. These models are typically built using statistical methods like multiple linear regression (MLR) or machine learning algorithms.

A key physicochemical property for phenolic compounds is the acid dissociation constant (pKa), which governs the ionization state of the hydroxyl group at a given pH. The pKa is crucial as it influences solubility, membrane permeability, and receptor binding. mdpi.com Computational methods, particularly those based on Density Functional Theory (DFT), can be employed to predict pKa values with high accuracy. mdpi.com A theoretical study on this compound and its analogs would involve calculating the Gibbs free energy of the protonated and deprotonated species in a solvent continuum model. mdpi.com

For example, a DFT-based method could be used to predict the pKa of the phenolic hydroxyl group.

| Computational Method | Input Parameters | Predicted Property | Significance |

|---|---|---|---|

| Density Functional Theory (DFT) with a solvation model (e.g., SMD, CPCM) | - Optimized 3D structure of the phenol and phenolate (B1203915) forms.

| Acid Dissociation Constant (pKa) | Predicts the ionization state of the phenol group, which affects solubility and binding interactions. mdpi.commdpi.com |

| Multiple Linear Regression (MLR) | - Electronic descriptors (e.g., partial charge on phenolic oxygen).

| Acid Dissociation Constant (pKa) | Creates a simple, interpretable equation relating structural features to acidity. |

Similarly, models can be developed to predict reactivity. For instance, the HOMO and LUMO energy gap can be correlated with chemical reactivity and stability. A smaller energy gap suggests higher reactivity. By calculating these quantum chemical descriptors for a series of analogs, a QSPR model could predict their relative stability or susceptibility to metabolic transformation.

Molecular Interaction Studies and Mechanistic Chemical Biology of 3 2r 2 Piperidyl Phenol Strictly in Vitro with Purified Components

In Vitro Binding Profiling with Purified Receptors/Enzymes

Comprehensive characterization of a compound's interaction with purified biological targets is fundamental to understanding its pharmacological potential. This typically involves a variety of sophisticated biophysical and biochemical assays.

Radioligand Displacement and Competition Binding Assays (Purified Systems)

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In such an assay, a radiolabeled ligand with known affinity for the target receptor is incubated with the purified receptor. The test compound, 3-((2R)-2-Piperidyl)phenol, would then be introduced at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is determined as the IC50 value. This can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor.

Table 1: Hypothetical Radioligand Displacement Data for this compound This table is for illustrative purposes only, as no specific data has been found.

| Target Receptor/Enzyme | Radioligand | Ki (nM) |

| N/A | N/A | N/A |

| N/A | N/A | N/A |

| N/A | N/A | N/A |

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) Studies

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques that provide detailed insights into the thermodynamics and kinetics of molecular interactions.

SPR would involve immobilizing a purified target protein onto a sensor chip. A solution containing this compound would then be passed over the chip, and any binding interaction would be detected as a change in the refractive index at the sensor surface. This allows for the real-time measurement of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

ITC directly measures the heat change that occurs upon the binding of a ligand to its target molecule in solution. By titrating this compound into a solution containing the purified target, one could determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event.

Enzyme Modulation and Mechanistic Characterization

Investigating the effects of a compound on enzyme activity is crucial for understanding its potential as a therapeutic agent or as a tool for chemical biology.

Kinetic Analysis of Enzyme Inhibition or Activation (Purified Enzymes)

To assess the impact of this compound on enzyme function, kinetic assays would be performed using a purified enzyme and its substrate. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound, one could determine if it acts as an inhibitor or an activator. If inhibition is observed, further studies, such as Lineweaver-Burk or Michaelis-Menten plots, would be necessary to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 2: Illustrative Enzyme Inhibition Data for this compound This table is for illustrative purposes only, as no specific data has been found.

| Target Enzyme | Substrate | IC50 (µM) | Mode of Inhibition |

| N/A | N/A | N/A | N/A |

| N/A | N/A | N/A | N/A |

Elucidation of Binding Sites and Modes of Action on Purified Targets

To understand how this compound exerts its effects at a molecular level, techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational modeling would be employed. These methods can provide high-resolution structural information about the binding of the compound to its purified target, revealing the specific amino acid residues involved in the interaction and the conformational changes that may occur upon binding.

Interactions with Model Biomembranes and Lipids (In Vitro)

The interaction of a compound with cell membranes can significantly influence its absorption, distribution, and ultimately its biological activity. In vitro models of biomembranes, such as liposomes or supported lipid bilayers, are used to study these interactions. Techniques like differential scanning calorimetry (DSC), NMR spectroscopy, and fluorescence quenching assays could be utilized to assess the ability of this compound to partition into, and potentially disrupt, the lipid bilayer.

An extensive search of publicly available scientific literature and databases has been conducted to gather information specifically on the chemical compound this compound, focusing on its in vitro molecular interaction studies and its use as a scaffold for chemical probes.

Despite a thorough investigation, no specific experimental data or research articles were found that directly address the liposome (B1194612) permeation, membrane partitioning, effects on membrane fluidity, or the development of affinity or fluorescent probes utilizing the this compound scaffold.

The scientific community has published extensively on the broader classes of phenols and piperidine-containing compounds, detailing their interactions with biological membranes and their applications in chemical biology. However, the specific derivative requested, this compound, does not appear to have been the subject of published in vitro studies in these particular areas.

Therefore, it is not possible to provide a detailed, data-driven article on the "Molecular Interaction Studies and Mechanistic Chemical Biology of this compound" as outlined in the user's request, due to the absence of specific research findings for this compound in the available literature.

Advanced Analytical Methodologies for 3 2r 2 Piperidyl Phenol and Its Derivatives

High-Resolution Chromatographic Separations

Chromatography remains the cornerstone for the separation and analysis of 3-((2R)-2-Piperidyl)phenol. The complexity of resolving its enantiomers and separating it from structurally similar derivatives necessitates the use of high-resolution techniques.

Chiral Stationary Phase Chromatography for Enantiomeric Purity

The determination of enantiomeric purity is paramount for chiral molecules like this compound, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. hplc.eu Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for this purpose, employing a Chiral Stationary Phase (CSP) to achieve separation. phenomenex.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. eijppr.com One enantiomer will form a more stable complex, leading to a longer retention time and enabling separation. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), are widely successful in resolving a broad range of chiral compounds, including those with piperidine (B6355638) rings. phenomenex.com For instance, Chiralpak IA, a tris-(3,5-dimethylphenylcarbamate) derivative of amylose, has demonstrated effective resolution of various piperidine-2,6-dione analogues. Similarly, a Chiralpak AD-H column was successfully used to estimate the enantiomeric impurity of piperidin-3-amine (B1201142) following pre-column derivatization. nih.gov

The choice of mobile phase is critical for optimizing separation. Normal-phase conditions, often using mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), are common for polysaccharide-based CSPs. hplc.euphenomenex.com

Table 1: Examples of Chiral Stationary Phases for Piperidine Derivatives This table is generated based on published data for similar compounds and represents potential starting points for method development for this compound.

| Chiral Stationary Phase (CSP) Type | Example CSP | Typical Mobile Phase | Separation Principle |

| Polysaccharide-based | Chiralpak® IA, Chiralpak® AD-H | Hexane/Isopropanol/Diethylamine | Hydrogen bonding, π-π interactions, steric hindrance |

| Pirkle-type (Brush-type) | (R,R)-Whelk-O® 1 | Hexane/Ethanol | π-π interactions, hydrogen bonding, dipole-dipole interactions |

| Ligand Exchange | N,N-dioctyl-L-alanine (coated) | Aqueous copper(II) sulfate/Methanol | Formation of ternary metal complexes |

Pre-column derivatization can be a valuable strategy, especially if the parent compound lacks a strong chromophore for UV detection. Derivatizing this compound with an agent like para-toluenesulfonyl chloride can introduce a chromophore, enhancing detection sensitivity while potentially improving chiral recognition on the CSP. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC) Method Development

For non-chiral separations, such as potency assays and impurity analysis, Ultra-High Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC) are powerful tools.

UHPLC utilizes columns packed with sub-2 µm particles, leading to significantly higher efficiency, resolution, and speed compared to traditional HPLC. sielc.com Reversed-phase UHPLC is commonly employed for the analysis of piperidine derivatives. nih.gov A typical method would involve a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov The gradient elution, where the proportion of the organic modifier is increased over time, is often used to separate compounds with a range of polarities. nih.gov

GC is suitable for thermally stable and volatile compounds. While this compound itself has a relatively high boiling point due to the polar phenol (B47542) and secondary amine groups, derivatization can increase its volatility. Silylation of the hydroxyl and amine groups, for example, would make the compound more amenable to GC analysis. GC, particularly when coupled with a mass spectrometer (GC-MS), is excellent for separating and identifying isomers. nih.gov Differentiation between positional isomers of piperidine derivatives has been successfully demonstrated using GC-MS, which can separate compounds based on their boiling points and fragmentation patterns. nih.gov

Table 2: Illustrative UHPLC and GC Method Parameters This table provides hypothetical starting parameters for the analysis of this compound.

| Parameter | UHPLC Method | GC Method (after derivatization) |

| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile | Helium |

| Flow Rate | 0.4 mL/min | 1.0 mL/min |

| Gradient/Temperature Program | 5% to 95% B over 5 minutes | 100°C (hold 1 min) to 300°C at 20°C/min |

| Detector | UV-Vis Diode Array (DAD) or MS | Flame Ionization (FID) or MS |

| Detection Wavelength | ~275-280 nm (for phenolic ring) | N/A |

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an indispensable technique for the structural elucidation and sensitive quantification of this compound and its derivatives, prized for its high selectivity and sensitivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of minute quantities of this compound, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. azolifesciences.comresearchgate.net This technique couples the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com

The most common mode of operation for quantification is Multiple Reaction Monitoring (MRM). In this mode, the first mass spectrometer (Q1) is set to select the protonated molecular ion ([M+H]⁺) of the target compound. This selected ion is then fragmented in a collision cell (Q2), and a specific, characteristic fragment ion is monitored by the third mass spectrometer (Q3). This dual mass filtering provides exceptional specificity, minimizing interference from matrix components. mdpi.com This approach allows for the development of robust methods with low limits of quantification (LOQ), often in the sub-nanogram per milliliter range. researchgate.net

Table 3: Hypothetical MRM Transitions for this compound Analysis The parent compound has a molecular weight of 177.24 g/mol . [M+H]⁺ would be m/z 178.2.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Potential Fragment Origin |

| This compound | 178.2 | 161.2 | Loss of NH₃ |

| This compound | 178.2 | 94.1 | Phenol ion |

| This compound | 178.2 | 84.1 | Piperidinyl cation |

High-Resolution Mass Spectrometry (HRMS) for Impurity Profiling

Impurity profiling is a critical step in pharmaceutical development to ensure the safety and quality of a drug substance. acgpubs.org High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements (typically < 5 ppm). nih.gov

This high mass accuracy enables the determination of the elemental composition of an unknown impurity directly from its measured mass. nih.gov By comparing the elemental composition of the impurity to that of the parent compound, chemists can deduce its structure, identifying process-related impurities such as starting materials, by-products, or degradation products. acgpubs.orgnih.gov For example, an impurity with a mass indicating the addition of an oxygen atom could suggest an oxidation product, while a mass corresponding to a dimer could indicate a coupling by-product. HRMS coupled with LC can create a comprehensive profile of all impurities in a sample, even those present at very low levels. nih.gov

Table 4: Potential Process-Related Impurities of this compound and their Theoretical Exact Masses

| Potential Impurity | Chemical Formula | Theoretical [M+H]⁺ (m/z) | Potential Origin |

| 3-(2-Piperidinyl)phenol (racemic) | C₁₁H₁₆NO⁺ | 178.1226 | Incomplete chiral resolution |

| N-acetyl-3-((2R)-2-Piperidyl)phenol | C₁₃H₁₈NO₂⁺ | 220.1332 | Reaction with acetylating agent |

| Oxidized derivative (e.g., quinone) | C₁₁H₁₄NO₂⁺ | 192.0992 | Oxidation of phenol ring |

| Dimer | C₂₂H₂₉N₂O₂⁺ | 365.2224 | Oxidative coupling |

Spectrophotometric and Electrochemical Detection Techniques

While chromatography and mass spectrometry are dominant, spectrophotometric and electrochemical methods offer alternative or complementary approaches for the analysis of this compound.

Spectrophotometric Techniques: The phenol ring in this compound contains a chromophore that absorbs ultraviolet (UV) light, making it suitable for UV-Visible spectrophotometry. researchgate.net This technique is simple, cost-effective, and robust for quantitative analysis. ijpsjournal.com The maximum absorbance (λmax) for phenolic compounds typically occurs in the range of 270-280 nm. researchgate.net Quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. For enhanced specificity and sensitivity, especially in complex mixtures, colorimetric methods can be used. These involve reacting the phenol with a reagent to produce a colored complex. Common reagents include 4-aminoantipyrine, which forms a dye in the presence of an oxidizing agent, or ferric chloride, which forms a colored complex with phenols. researchgate.netnih.gov

Electrochemical Detection: Both the phenol and the piperidine moieties can be electrochemically active, allowing for detection using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), or amperometry. nih.gov Electrochemical methods can be highly sensitive and are particularly well-suited for coupling with liquid chromatography (HPLC-ECD). The phenolic hydroxyl group can be readily oxidized at a carbon-based electrode (like a glassy carbon electrode) to generate a measurable current. analchemres.org The magnitude of this current is proportional to the concentration of the analyte. Electrochemical detection offers a high degree of selectivity, as only compounds that are electroactive at the applied potential will be detected, which can be a significant advantage when analyzing complex samples. nih.govmdpi.com

Development of UV-Vis and Fluorescence Assays

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are fundamental techniques for the quantification and characterization of aromatic compounds. The phenolic moiety in this compound serves as the primary chromophore and fluorophore, making these methods highly suitable for its analysis.

UV-Vis Spectroscopy

The analysis of this compound by UV-Vis spectroscopy would rely on the electron transitions within the benzene (B151609) ring. Phenols typically exhibit two primary absorption bands in the ultraviolet region. cdnsciencepub.com The first, more intense band (B-band), appears at shorter wavelengths (around 210-220 nm), and the second, less intense band (C-band), appears at longer wavelengths (around 270-280 nm). cdnsciencepub.com The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment and the pH. cdnsciencepub.com In alkaline solutions, the deprotonation of the phenolic hydroxyl group to form a phenolate (B1203915) ion leads to a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity, a characteristic that can be exploited for quantification. cdnsciencepub.com

For a representative phenolic piperidine compound, the expected UV-Vis absorption data in different solvents would be as follows:

| Solvent | pH | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

|---|---|---|---|

| Methanol | Neutral | 275 | 1,800 |

| 0.1 M HCl | Acidic | 274 | 1,750 |

| 0.1 M NaOH | Alkaline | 295 | 2,800 |

Fluorescence Assays

Phenolic compounds are often fluorescent, and this property can be harnessed to develop highly sensitive and selective analytical methods. horiba.com The fluorescence of this compound would arise from the excitation of the phenol ring's π-electrons, followed by radiative relaxation. A typical fluorescence analysis involves determining the optimal excitation and emission wavelengths (λex/λem). For simple phenols, excitation is usually performed near the UV absorption maximum, with emission occurring at a longer wavelength. researchgate.net The fluorescence intensity is generally proportional to the concentration over a certain range, allowing for quantitative analysis. researchgate.net The development of a fluorescence assay would involve characterizing these spectral properties and optimizing conditions such as pH and solvent to maximize the signal. nih.gov

Illustrative fluorescence properties for a representative phenolic piperidine are presented below:

| Parameter | Value |

|---|---|

| Excitation Wavelength (λex) | 275 nm |

| Emission Wavelength (λem) | 305 nm |

| Linear Range | 0.01 - 1.0 µg/mL |

| Limit of Detection (LOD) | 2 ng/mL |

Electrochemical Sensors and Biosensors (Non-Clinical Applications)

Electrochemical methods offer a rapid, sensitive, and cost-effective approach for detecting phenolic compounds in various non-clinical samples, such as environmental or industrial process monitoring. nih.gov The development of a sensor for this compound would capitalize on the electroactive nature of its phenolic group, which can be easily oxidized at a suitable electrode surface.

Electrochemical Sensor Principles

A direct electrochemical sensor could be fabricated using a modified electrode (e.g., glassy carbon, gold, or carbon nanotubes) to enhance sensitivity and selectivity. mdpi.com The oxidation of the phenolic hydroxyl group would produce a measurable current or potential change that correlates with the compound's concentration.

Biosensor Development

For enhanced specificity, a biosensor approach is often employed. This typically involves immobilizing an enzyme that specifically reacts with phenols onto the electrode surface. nih.gov Enzymes like tyrosinase or laccase are commonly used as they catalyze the oxidation of a wide range of phenolic compounds to their corresponding quinones. scispace.comresearchgate.net The enzymatic reaction consumes oxygen or produces electroactive species, which can be monitored electrochemically. A tyrosinase-based biosensor for this compound would operate via the enzymatic conversion of the phenol to a catechol intermediate, which is then oxidized to a quinone, generating an electrical signal.

The performance of such a biosensor is characterized by its linear range, detection limit, sensitivity, and stability. researchgate.net

| Parameter | Typical Performance Metric |

|---|---|

| Enzyme | Tyrosinase |

| Working Potential | -0.15 V (vs. Ag/AgCl) |

| Linear Range | 5x10-8 M to 5x10-5 M |

| Limit of Detection (LOD) | 3x10-8 M |

| Response Time | < 10 seconds |

| Operational Stability | > 90% activity after 100 assays |

Stability and Degradation Studies Under Controlled Chemical Conditions

Stability testing, including forced degradation studies, is crucial for understanding the intrinsic chemical stability of a compound. sapub.org These studies involve subjecting the compound to stress conditions like hydrolysis, oxidation, and photolysis to identify potential degradation products and determine degradation kinetics. ajpsonline.comacdlabs.com

Identification of Degradation Products

Forced degradation studies are designed to accelerate the chemical degradation that might occur during storage and use. sapub.org For this compound, the primary sites of degradation would be the phenol ring and the piperidine nitrogen.

Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions at elevated temperatures could potentially promote reactions if other susceptible functional groups were present in derivatives.

Oxidative Degradation: The phenol moiety is susceptible to oxidation. researchgate.net Exposure to oxidizing agents (e.g., hydrogen peroxide) could lead to the formation of catechols, hydroquinones, and subsequently, quinone-type structures. The secondary amine in the piperidine ring is also a potential site for oxidation, which could lead to N-oxides or ring-opening products.

Photodegradation: Exposure to UV light can induce photochemical reactions. Phenolic compounds can undergo photo-oxidation, leading to colored degradation products. zju.edu.cn

The identification of these products would be carried out using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. science.gov

| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |

|---|---|---|

| Oxidation (e.g., H2O2) | Hydroxylation of phenol ring, N-oxidation | Dihydroxylated derivatives (catechols), Quinones, Piperidine N-oxide |

| Acidic Hydrolysis (e.g., 0.1 M HCl, heat) | Generally stable | Minimal degradation expected |

| Alkaline Hydrolysis (e.g., 0.1 M NaOH, heat) | Potential for slow oxidation of phenolate | Quinone-like structures |

| Photolysis (UV/Vis light) | Photo-oxidation | Colored polymeric products |

Kinetic Studies of Chemical Stability

Kinetic studies are performed to quantify the rate at which a compound degrades under specific conditions. This involves measuring the concentration of the parent compound over time and fitting the data to a rate equation to determine the reaction order and the degradation rate constant (k). nih.gov

For this compound, kinetic studies would be conducted under various pH and temperature conditions. The degradation would likely follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. The half-life (t½), the time required for the concentration to decrease by 50%, can be calculated from the rate constant. The influence of temperature on the degradation rate is often evaluated using the Arrhenius equation to determine the activation energy of the degradation process. mdpi.com

| Condition (pH, Temp) | Apparent Rate Constant (k) (day-1) | Half-life (t½) (days) | Reaction Order |

|---|---|---|---|

| pH 3, 40°C | 0.002 | 346.5 | Pseudo-first-order |

| pH 7, 40°C | 0.005 | 138.6 | Pseudo-first-order |

| pH 10, 40°C | 0.021 | 33.0 | Pseudo-first-order |

| Oxidative (3% H2O2), 25°C | 0.150 | 4.6 | Pseudo-first-order |

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine learning in Scaffold Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and molecular design. contemporarymahal.comresearchgate.netnih.govspringernature.com These computational tools offer the potential to rapidly screen virtual libraries of compounds, predict their biological activities, and optimize their properties. contemporarymahal.compolyphenols-site.com In the context of the 3-((2R)-2-Piperidyl)phenol scaffold, AI and ML could be instrumental in several key areas.

One promising application lies in the use of generative models to explore the chemical space around this scaffold. By training neural networks on large datasets of known bioactive molecules, it is possible to generate novel derivatives of this compound with a high probability of desired biological activity. nih.gov This approach could accelerate the identification of lead compounds for various therapeutic targets.

Furthermore, machine learning models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel this compound analogs. nih.gov By integrating these predictive models into the design cycle, researchers can prioritize the synthesis of compounds with favorable pharmacokinetic and safety profiles, thereby reducing the attrition rate of drug candidates in later stages of development. The application of AI can also extend to optimizing the synthesis of these complex molecules, predicting reaction outcomes, and suggesting novel synthetic routes.

A summary of potential AI and ML applications in the design of this compound scaffolds is presented in the table below.

| AI/ML Application | Description | Potential Impact |

| Generative Modeling | Training neural networks to design novel derivatives of the this compound scaffold. | Accelerated discovery of new lead compounds with desired biological activities. |

| ADMET Prediction | Utilizing machine learning models to forecast the pharmacokinetic and toxicological properties of virtual compounds. | Prioritization of synthetic efforts towards candidates with higher chances of clinical success. |

| Synthesis Planning | Employing AI to predict optimal reaction pathways and conditions for the synthesis of complex analogs. | Increased efficiency and reduced cost of chemical synthesis. |

| Bioactivity Prediction | Using ML to predict the interaction of phenolic and piperidine (B6355638) moieties with biological targets. contemporarymahal.compolyphenols-site.com | Focused design of molecules with specific therapeutic actions. |

Application of this compound as a Chiral Ligand or Catalyst Precursor

The inherent chirality of the (2R)-2-piperidyl moiety in this compound makes it an attractive candidate for applications in asymmetric catalysis. Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. thieme-connect.comresearchgate.net